molecular formula C16H19ClN8OS B2437377 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide CAS No. 898443-49-7

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No. B2437377
CAS RN: 898443-49-7
M. Wt: 406.89
InChI Key: XWHZXZTYFCAYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide” is a unique chemical with a complex structure. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The compound has a complex molecular structure, with a linear formula of C16H18BrN7OS . It contains multiple functional groups, including ethylamino groups, a triazolo group, a triazinyl group, a sulfanyl group, and an acetamide group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into compounds structurally related to "2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide" focuses on synthesizing novel heterocyclic compounds. These studies explore various synthetic pathways to create compounds with potential for further chemical modification and application in developing new materials or biologically active molecules. For example, the synthesis of triazolo and thiadiazole derivatives provides insights into constructing complex molecular architectures with specific chemical properties (Heras et al., 2003).

Antimicrobial and Insecticidal Applications

Several research efforts have been directed toward evaluating the biological activities of triazine derivatives, including antimicrobial and insecticidal properties. Compounds synthesized from triazine scaffolds have been assessed for their efficacy against various bacterial strains and pests, showcasing their potential as leads for developing new antimicrobials and insecticides. This area of research highlights the compound's utility in addressing challenges in healthcare and agriculture (Bhuiyan et al., 2006).

Material Science Applications

Triazine derivatives, by virtue of their structural diversity and stability, are investigated for their applications in material science. These compounds are integral to developing novel polymers, coatings, and electronic materials. Their unique chemical properties facilitate research into new materials with enhanced performance for industrial, technological, and environmental applications.

Pharmaceutical Research

While explicitly excluding information on drug use and side effects, it's worth noting that the structural motifs present in triazine derivatives are of significant interest in pharmaceutical research. These compounds form the basis for designing novel therapeutic agents, exploring their interactions with biological targets, and understanding their mechanisms of action. Research in this area contributes to the discovery and development of new drugs for various diseases.

References

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not explicitly stated and should be determined by the user.

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN8OS/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)27-9-12(26)20-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHZXZTYFCAYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.